3-Amino-5-mercapto-1,2,4-triazole

説明

Significance of 1,2,4-Triazole (B32235) Heterocycles in Medicinal and Materials Science

The 1,2,4-triazole nucleus is a prominent feature in a multitude of compounds that are crucial to both medicinal chemistry and materials science. nih.govimist.ma This structural motif is present in numerous clinically used drugs, including antifungal, antiviral, antibacterial, anti-inflammatory, and antitubercular agents. nih.govnih.gov The ability of the triazole ring to engage in various interactions, such as hydrogen bonding and dipole interactions, contributes to its efficacy as a pharmacophore. nih.gov

In the realm of materials science, 1,2,4-triazole derivatives are gaining traction for their exceptional properties. Their high electron-deficient nature leads to excellent electron-transport and hole-blocking capabilities, making them valuable in the development of organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net Furthermore, their thermal stability and coordination ability have led to their use in energetic materials, polymers, corrosion inhibitors, and metal-organic frameworks (MOFs). nih.govlifechemicals.com

The diverse applications of 1,2,4-triazole derivatives are a testament to their chemical versatility. The two isomeric forms, 1,2,3-triazole and 1,2,4-triazole, can both accommodate a wide range of substituents, enabling the creation of a vast library of bioactive and functional molecules. nih.gov

Overview of Bifunctional Characterization of 3-Amino-5-mercapto-1,2,4-triazole

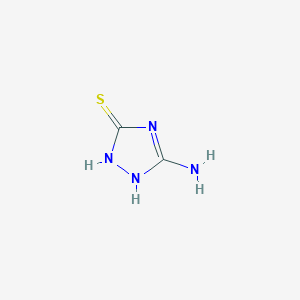

The defining characteristic of this compound is its bifunctionality, stemming from the presence of both an amino (-NH2) group and a mercapto (-SH) group attached to the 1,2,4-triazole core. This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of a wide range of heterocyclic compounds. nih.gov

The amino group provides a site for reactions such as acylation, alkylation, and the formation of Schiff bases. researchgate.net The mercapto group, which can exist in tautomeric equilibrium with the thione form, offers a reactive handle for S-alkylation, oxidation, and cyclization reactions. researchgate.net This dual reactivity allows for the construction of fused heterocyclic systems, such as triazolo-thiadiazines and triazolo-thiadiazepines, which often exhibit enhanced biological activities. nih.govtandfonline.com

The bifunctional nature of this compound has been instrumental in the development of compounds with a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and plant growth-regulating activities. nih.govresearchgate.net

Historical Context of this compound Research and Development

The journey of 1,2,4-triazole chemistry began in 1885 when Bladin first coined the name "triazole" for the five-membered carbon-nitrogen ring system. imist.ma Since then, research into triazole derivatives has steadily grown, driven by the discovery of their diverse biological activities. nih.gov

The synthesis of this compound itself has been a subject of investigation, with various methods being developed to improve yield and safety. One common approach involves the reaction of aminoguanidine (B1677879) salts with thiocyanate (B1210189) salts. google.com Other methods include the reaction of thiocarbohydrazide (B147625) with carboxylic acids. researchgate.net

Early research into this compound and its derivatives focused on their potential as intermediates for pharmaceuticals and agrochemicals. google.com Over time, the scope of research has expanded to include its application in materials science and as a versatile building block in organic synthesis. The development of analytical methods, such as high-performance liquid chromatography (HPLC), has also been crucial for studying its properties and applications. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-amino-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S/c3-1-4-2(7)6-5-1/h(H4,3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUUZPAYWFIBDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=S)NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044849 | |

| Record name | 3-Amino-1,2,4-triazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Off-white solid with odor of "stench"; [MSDSonline] | |

| Record name | 3H-1,2,4-Triazole-3-thione, 5-amino-1,2-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Amino-5-mercapto-1,2,4-triazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8082 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16691-43-3 | |

| Record name | 3-Amino-5-mercapto-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16691-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1,2-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016691433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iminothiourazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iminothiourazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 5-amino-1,2-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Amino-1,2,4-triazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1,2,4-triazole-5-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-1,2-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/353F2D8L1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 3 Amino 5 Mercapto 1,2,4 Triazole

Direct Synthesis Routes for 3-Amino-5-mercapto-1,2,4-triazole

The direct synthesis of this compound can be achieved through several efficient methods, primarily involving the cyclization of open-chain precursors. These routes are often favored for their straightforward nature and good yields.

Aminoguanidine (B1677879) Thiocyanate (B1210189) Condensation

A notable method for the synthesis of this compound involves the condensation of aminoguanidine thiocyanate. This process is characterized by the heating of an aminoguanidine salt, such as aminoguanidine bicarbonate, with a thiocyanate salt, like ammonium thiocyanate. researchgate.net The reaction can be carried out by heating the reactants in the absence of a solvent, leading to a melt reaction. researchgate.net This approach is considered safe, cost-effective, and operationally simple, providing the target triazole compound in high yield. researchgate.net

The reaction proceeds through the formation of aminoguanidine thiocyanate as an intermediate, which then undergoes cyclization upon further heating to yield this compound. researchgate.net For instance, heating a mixture of aminoguanidine bicarbonate and ammonium thiocyanate at 150°C for 16 hours has been demonstrated to produce the desired product with a yield of 68.9% and a melting point of 300-301°C. researchgate.net

Table 1: Reaction Conditions and Yield for Aminoguanidine Thiocyanate Condensation researchgate.net

| Reactants | Temperature | Time | Yield | Melting Point |

| Aminoguanidine bicarbonate, Ammonium thiocyanate | 150°C | 16 hours | 68.9% | 300-301°C |

Multi-Step Chemical Synthesis from Precursors

Multi-step syntheses provide versatile pathways to this compound and its derivatives, often starting from readily available reagents. A common approach involves the use of acid hydrazides and carbon disulfide. mdpi.com In this method, the acid hydrazide is reacted with carbon disulfide in the presence of a base, typically potassium hydroxide in ethanol, to form a potassium acyldithiocarbazate intermediate. mdpi.com This intermediate is then cyclized by treatment with hydrazine hydrate to afford the 4-amino-5-mercapto-1,2,4-triazole derivative. mdpi.com

Another established multi-step route begins with the reaction of s-triazine with thiosemicarbazide. mdpi.com This reaction is typically performed by heating the reactants in the absence of a solvent at temperatures ranging from 100 to 200°C, using substantially stoichiometric proportions of the reactants. mdpi.com

Furthermore, the synthesis can be initiated from succinic anhydride and aminoguanidine hydrochloride. These precursors can be used in different sequences depending on the desired final product and the nucleophilicity of other reagents involved in subsequent steps. researchgate.net

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound scaffold is crucial for modulating its chemical and biological properties. This is achieved through the synthesis of N-substituted, ring-substituted, and bis-triazole variants.

N-Substituted and Ring-Substituted Variants

A variety of N-substituted and ring-substituted derivatives of this compound have been synthesized. For example, incorporating a biologically active 'sulphonamide' moiety at the 3rd position has been a strategy to develop new pharmacological agents. rsc.orgnih.gov This can be achieved by preparing β-[(N-benzenesulphonyl/tosyl)-4-(un)substituted anilino]ethyl-4-amino-5-mercapto-4(H)-1,2,4-triazoles. rsc.orgnih.gov The synthesis involves the preparation of potassium salts of β-[(N-benzenesulphonyl/tosyl)-4-(un)substituted anilino)propionyl dithiocarbazinates, which are then refluxed with hydrazine hydrate to yield the desired triazoles. rsc.org

Ring substitution can also be achieved by reacting the parent triazole with various electrophiles. For instance, reaction with aromatic aldehydes leads to the formation of Schiff bases at the 4-amino group. mdpi.com Additionally, reaction with substituted phenacyl bromides or chlorides results in the formation of fused heterocyclic systems, such as 1,2,4-triazolo[3,4-b] researchgate.netrsc.orgmdpi.comthiadiazines. mdpi.com

Table 2: Examples of Substituted this compound Derivatives

| Substituent Type | Starting Materials | Resulting Derivative |

| N-Substituted | Potassium salts of β-[(N-benzenesulphonyl)anilino)propionyl dithiocarbazinates, Hydrazine hydrate | 3-β-[(N-benzenesulphonyl)anilino]ethyl-4-amino-5-mercapto-4(H)-1,2,4-triazoles |

| Ring-Substituted | 4-amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole, Aromatic aldehydes | 4-(arylmethylidene)amino-5-(D-galactopentitol-1-yl)-3-mercapto-4H-1,2,4-triazoles |

| Ring-Substituted | 4-amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole, Substituted phenacyl bromides | 3,6-disubstituted 1,2,4-triazolo[3,4-b] researchgate.netrsc.orgmdpi.comthiadiazines |

Bis-Triazole Systems Featuring this compound Moieties

Bis-triazole systems, where two this compound units are linked together, represent another important class of derivatives. These molecules are of interest due to their potential for enhanced biological activity and unique coordination properties.

The synthesis of 1,n-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) alkanes has been reported through the reaction of dicarboxylic acids with thiocarbohydrazide (B147625). Another approach involves treating sebacic acid dihydrazide with carbon disulfide and potassium hydroxide, followed by the addition of hydrazine hydrate, to yield 1,8-bis-(5-mercapto-4-amino-1,2,4-triazol-3-yl)-octane.

A one-pot synthesis method has been developed for the preparation of 1,n-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) alkanes using dihydrazides of dicarboxylic acids as starting reagents. This method utilizes the mercaptoacetic acid dianion as a leaving group. The dihydrazides of acids such as oxalic, malonic, succinic, and adipic acids are used as precursors. This approach provides the desired bis-triazole compounds with modest to good yields, ranging from 12% to 60%.

Table 3: Yields of Bis-Triazoles from Dihydrazides

| Dihydrazide of | Yield (%) |

| Oxalic acid | 12-60 |

| Malonic acid | 12-60 |

| Succinic acid | 12-60 |

| Adipic acid | 12-60 |

Alternative Synthetic Pathways for Bis-Triazoles

Bis-triazoles, molecules containing two 1,2,4-triazole (B32235) rings, are often synthesized from precursors that can build two heterocyclic rings simultaneously. One established pathway involves using dicarboxylic acids or their dihydrazides as starting materials.

A common method involves the reaction of dicarboxylic acids such as malonic, succinic, and adipic acids with thiocarbohydrazide. researchgate.netmdpi.com This reaction leads to the formation of 1,n-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)alkanes. mdpi.com An alternative approach utilizes the corresponding dihydrazides of these acids. mdpi.comdovepress.com For instance, adipic acid dihydrazide can be refluxed with isothiocyanates to form intermediate thiosemicarbazides, which are then cyclized in an aqueous potassium hydroxide solution to yield the bis-triazole core. dovepress.com

Another synthetic route to bis-triazoles treats bis-oxadiazoles with hydrazine hydrate in an alcoholic medium under reflux. mdpi.comresearchgate.net Furthermore, 1,2-bis(4-amino-5-mercapto-1,2,4-triazol-3-yl)benzene has been synthesized from the reaction of phthalic acid with thiocarbohydrazide. researchgate.net These bis-triazole structures serve as building blocks for larger, more complex molecules, including bis-fused heterocycles like bis-triazolothiadiazines. researchgate.nettandfonline.com

Table 1: Synthesis of 1,n-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)alkanes

| Starting Material | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxalic Acid Dihydrazide | Mercaptoacetic Acid Dianion | 4H-4-amino-5-mercapto-3-(4H-4-amino-5-mercapto-1,2,4-triazol-3-yl)-1,2,4-triazole | 12-60% | mdpi.com |

| Malonic Acid Dihydrazide | Mercaptoacetic Acid Dianion | 1,1-bis-(4H-4-amino-5-mercapto-1,2,4-triazol-3-yl)methane | 12-60% | mdpi.com |

| Succinic Acid Dihydrazide | Mercaptoacetic Acid Dianion | 1,2-bis-(4H-4-amino-5-mercapto-1,2,4-triazol-3-yl)ethane | 12-60% | mdpi.com |

| Adipic Acid Dihydrazide | Mercaptoacetic Acid Dianion | 1,4-bis-(4H-4-amino-5-mercapto-1,2,4-triazol-3-yl)butane | 12-60% | mdpi.com |

| DL-Malic Acid | Thiocarbohydrazide | 1,2-bis-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)ethan-1-ol | - | tandfonline.com |

| Succinic Acid | Thiocarbohydrazide | 1,2-bis-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)ethane | - | tandfonline.com |

Derivatization for Fused Heterocyclic Ring Systems

The bifunctional nature of this compound, with its nucleophilic amino and mercapto groups, makes it an ideal starting material for the synthesis of various fused heterocyclic systems.

The thiazolo[3,2-b] researchgate.netnih.govplos.orgtriazole scaffold is a prominent fused heterocyclic system synthesized from 3-mercapto-1,2,4-triazole derivatives. A primary synthetic route is the Hantzsch condensation, which involves the reaction of the triazole with α-haloketones or α-bromodiketones. researchgate.net This reaction leads to the formation of the thiazole ring fused to the triazole core. researchgate.net

The reaction can proceed directly under acidic catalysis or indirectly through the formation of an S-alkylated intermediate thioether, which is subsequently cyclized. researchgate.net For example, reacting 3-mercapto-1,2,4-triazoles with α-bromoketones in absolute ethanol with concentrated sulfuric acid as a catalyst directly yields 6-aryl-thiazolo[3,2-b] researchgate.netnih.govplos.orgtriazole derivatives. researchgate.net Alternatively, the intermediate thioether can be formed at room temperature using a base like sodium bicarbonate, followed by acid-catalyzed cyclization. researchgate.net Recent advancements have introduced green protocols using visible-light mediation in aqueous conditions, avoiding the need for a catalyst. researchgate.net

The synthesis of imidazo[2,1-b] mdpi.comnih.govplos.orgthiadiazoles typically begins with 2-amino-5-substituted-1,3,4-thiadiazoles. These precursors are reacted with α-haloketones, such as α-bromoacetophenone, to form an intermediate which then undergoes cyclization to yield the fused imidazo[2,1-b] mdpi.comnih.govplos.orgthiadiazole ring system. sci-hub.stnih.gov While this compound is not a direct precursor, it is a key component in the synthesis of related fused systems. The strategic conversion of the triazole into a thiadiazole intermediate could potentially open a pathway to this scaffold, though direct, one-pot syntheses from the aminomercaptotriazole are not the most commonly cited methods.

The synthesis of 1,2,4-triazolo[3,4-b] mdpi.comnih.govplos.orgthiadiazines is a well-established derivatization of 4-amino-3-mercapto-1,2,4-triazole. nih.gov This is typically achieved through the cyclocondensation of the aminomercaptotriazole with various bielectrophilic reagents. nih.gov Commonly used bielectrophiles include phenacyl bromides, α-tosyloxy ketones, ethyl bromoacetate, and propargyl bromide. nih.govmdpi.com

The reaction involves the nucleophilic attack of the mercapto and amino groups of the triazole onto the electrophilic centers of the reagent, leading to the formation of the six-membered thiadiazine ring fused to the triazole. nih.gov For example, heating 4-amino-3-mercapto-1,2,4-triazoles with α-bromoacetophenone in a solvent like dry DMF, often in the presence of a base such as potassium carbonate, yields the corresponding triazolothiadiazine. nih.gov Similarly, reacting bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)alkanes with reagents like phenacyl bromide or benzoin produces bis-1,2,4-triazolo[3,4-b] mdpi.comnih.govplos.orgthiadiazine derivatives. researchgate.nettandfonline.com

Table 2: Synthesis of Fused Heterocyclic Systems

| Precursor | Reagent | Fused System | Reaction Conditions | Reference |

|---|---|---|---|---|

| 3-Mercapto-1,2,4-triazole | α-Bromoketones | Thiazolo[3,2-b] researchgate.netnih.govplos.orgtriazole | Acid catalysis (H₂SO₄), reflux | researchgate.net |

| 4-Amino-3-mercapto-1,2,4-triazole | Phenacyl Bromides | 1,2,4-Triazolo[3,4-b] mdpi.comnih.govplos.orgthiadiazine | K₂CO₃, DMF, heat | nih.gov |

| 4-Amino-3-mercapto-1,2,4-triazole | Ethyl Bromoacetate | 1,2,4-Triazolo[3,4-b] mdpi.comnih.govplos.orgthiadiazine | Triethylamine, ethanol, reflux | nih.gov |

| 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)ethane | Phenacyl Bromide | 1,2-bis-1,2,4-triazolo[3,4-b] mdpi.comnih.govplos.orgthiadiazine | Basic conditions | researchgate.nettandfonline.com |

Generation of Schiff Bases Incorporating this compound Scaffolds

Schiff bases, or azomethines, are readily formed from this compound through the condensation of its primary amino group with the carbonyl group of aldehydes or ketones. This reaction is a straightforward and efficient method for derivatizing the triazole core.

The synthesis is typically carried out by refluxing the aminomercaptotriazole with a substituted aldehyde in a suitable solvent, such as ethanol or glacial acetic acid. plos.orguaic.ronih.gov The presence of an acid catalyst, like a few drops of concentrated sulfuric acid, can facilitate the reaction, although it can also proceed without it. uaic.ro For example, reacting 4-amino-5-(thiophen-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with various aromatic aldehydes in refluxing ethanol yields the corresponding Schiff bases. uaic.ro Similarly, new Schiff base derivatives have been synthesized by reacting 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole with different benzaldehyde derivatives in ethanol. plos.org The resulting products often precipitate from the reaction mixture upon cooling and can be purified by recrystallization. plos.orgnih.gov

Table 3: Synthesis of Schiff Bases from this compound Derivatives

| Triazole Derivative | Aldehyde | Solvent | Conditions | Reference |

|---|---|---|---|---|

| 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole | Benzaldehyde derivatives | Ethanol | Reflux | plos.org |

| 4-Amino-5-(thiophen-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 4-Hydroxybenzaldehyde | Glacial Acetic Acid | Reflux, 1h | uaic.ro |

| 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole | Aromatic aldehydes | 75% Ethanol | Reflux, 4h | nih.gov |

| 1,2-bis-[4-amino-5-mercapto-1,2,4-triazol-3-yl]-ethan-1-ol | p-Nitrobenzaldehyde | DMF | Reflux, 8h | tandfonline.com |

Green Chemistry Approaches in this compound Synthesis

In recent years, principles of green chemistry have been applied to the synthesis of this compound and its derivatives to create more environmentally benign processes. These methods focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

One approach involves the use of heterogeneous catalysts that can be easily recovered and reused. For example, a core-shell Fe₃O₄@silica magnetic nanocomposite functionalized with this compound has been developed as a recyclable catalyst for the synthesis of bis(indolyl)methanes under solvent-free conditions. researchgate.net

Microwave-assisted synthesis has also emerged as a powerful green tool. mdpi.com The direct condensation of carboxylic acids with aminoguanidine bicarbonate under controlled microwave irradiation provides a rapid and efficient route to 5-substituted 3-amino-1,2,4-triazoles. mdpi.com This method is suitable for volatile starting materials and can significantly reduce reaction times compared to conventional heating. mdpi.com The synthesis of various functionalized 1,2,4-triazole derivatives has also been achieved through cyclization reactions performed under microwave irradiation, often leading to better yields and shorter reaction times. arkat-usa.org These green protocols offer significant advantages by minimizing solvent use, reducing energy consumption, and simplifying experimental procedures. researchgate.netmdpi.com

Coordination Chemistry of 3 Amino 5 Mercapto 1,2,4 Triazole and Its Metal Complexes

Ligand Behavior and Coordination Modes of 3-Amino-5-mercapto-1,2,4-triazole

This compound, also known by synonyms such as 3-Amino-1,2,4-triazole-5-thiol and 5-Amino-4H-1,2,4-triazole-3-thiol, is a multifaceted ligand in the formation of coordination complexes. nih.gov Its ability to coordinate with metal ions stems from the presence of multiple donor atoms, including the nitrogen atoms of the amino group and the triazole ring, as well as the sulfur atom of the mercapto group. researchgate.net This allows for a variety of bonding interactions and the formation of diverse complex structures.

Thiol/Thione and Amino Group Participation in Complexation

The coordination of this compound with metal ions frequently involves the participation of both the exocyclic sulfur atom and a nitrogen atom. The molecule can exist in tautomeric forms, the thiol and thione forms. In the solid state and in complexes, it often exists in the thione form.

Coordination typically occurs through the sulfur atom of the mercapto group and the nitrogen atom of the adjacent amino group, forming a stable five-membered chelate ring. nih.govtandfonline.com This bidentate chelation is a common feature in many of its metal complexes. nih.govtandfonline.com The involvement of the thiol group's sulfur and the amino group's nitrogen as donor sites has been confirmed through various spectroscopic techniques, including infrared (IR) spectroscopy.

Bidentate and Tetradentate Ligand Architectures

While bidentate coordination is prevalent, this compound and its derivatives can also form more complex architectures. Through the formation of Schiff bases, where the amino group reacts with an aldehyde or ketone, the resulting ligand can exhibit different coordination modes. For instance, Schiff bases derived from 3-substituted-4-amino-5-mercapto-1,2,4-triazoles can act as bidentate ligands. researchgate.netresearchgate.net

In some cases, the triazole ring itself can participate in bridging between metal centers, leading to the formation of polynuclear complexes and coordination polymers. The nitrogen atoms of the triazole ring can act as additional donor sites, enabling the ligand to bridge two or more metal ions. This can result in the formation of one-dimensional chains, two-dimensional layers, or even three-dimensional frameworks. niscpr.res.in

Synthesis and Characterization of Transition Metal Complexes

Complexes of this compound with a variety of transition metals have been synthesized and characterized. The synthesis generally involves the reaction of a metal salt with the ligand in a suitable solvent, often an alcohol. nih.govorientjchem.org The resulting complexes are typically characterized by elemental analysis, spectroscopic methods (IR, UV-Vis, NMR), magnetic susceptibility measurements, and in some cases, single-crystal X-ray diffraction. nih.govresearchgate.netnih.gov

Cobalt(II), Nickel(II), and Copper(II) Complexes

Complexes of cobalt(II), nickel(II), and copper(II) with this compound and its derivatives have been extensively studied. These complexes often exhibit octahedral or distorted octahedral geometries. researchgate.nettandfonline.com For instance, complexes with the formula [ML₂(H₂O)₂], where M is Co(II) or Ni(II), have been reported to have an octahedral geometry. researchgate.net Copper(II) complexes with related triazole ligands have been found to have square planar or distorted octahedral structures. nih.gov The ligand typically coordinates in a bidentate fashion through the sulfur and an amino or azomethine nitrogen atom. researchgate.netresearchgate.net

Table 1: Selected Cobalt(II), Nickel(II), and Copper(II) Complexes

| Metal Ion | Ligand | Proposed Geometry | Reference |

| Co(II) | Schiff base of 3-(4-chlorophenoxymethyl)-4-amino-5-mercapto-1,2,4-triazole | Octahedral | researchgate.net |

| Ni(II) | Schiff base of 3-(4-chlorophenoxymethyl)-4-amino-5-mercapto-1,2,4-triazole | Octahedral | researchgate.net |

| Cu(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Square Planar | nih.gov |

| Co(II) | 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole | Distorted Octahedral | tandfonline.com |

| Ni(II) | 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole | Distorted Octahedral | tandfonline.com |

| Cu(II) | 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole | Distorted Octahedral | tandfonline.com |

Zinc(II), Cadmium(II), and Oxovanadium(IV) Complexes

Zinc(II) and cadmium(II) complexes of this compound and its derivatives have been synthesized and characterized. nih.govniscpr.res.in Depending on the specific ligand and reaction conditions, these complexes can adopt various geometries, including tetrahedral and octahedral. researchgate.netnih.gov For example, a zinc(II) complex with a Schiff base derived from a triazole was found to have a tetrahedral geometry. nih.gov In contrast, a cadmium(II) complex with a different triazole-based Schiff base was reported to be octahedral. researchgate.net

Oxovanadium(IV) complexes with Schiff bases derived from 4-amino-5-mercapto-1,2,4-triazole derivatives have also been prepared. nih.gov These complexes typically exhibit a square-pyramidal geometry, which is common for oxovanadium(IV) species. nih.govresearchgate.net The magnetic moments of these complexes are consistent with the presence of one unpaired electron. nih.gov

Table 2: Selected Zinc(II), Cadmium(II), and Oxovanadium(IV) Complexes

| Metal Ion | Ligand | Proposed Geometry | Reference |

| Zn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | nih.gov |

| Cd(II) | Schiff base of 3-mercapto-5-phenyl-4H-1,2,4-triazole | Octahedral | researchgate.net |

| Oxovanadium(IV) | Schiff base of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol | Square-pyramidal | nih.gov |

Platinum(II) and Organotin Complexes

The coordination chemistry of this compound extends to platinum(II) and organotin compounds. While specific details on platinum(II) complexes with the parent ligand are limited in the provided context, related triazole derivatives have been shown to form complexes with Pd(II), a congener of Pt(II). researchgate.net

Triorganotin(IV) derivatives of this compound have been synthesized and structurally characterized. documentsdelivered.com These compounds often exhibit interesting supramolecular structures stabilized by intermolecular hydrogen bonding. documentsdelivered.com The synthesis of organotin(IV) complexes can be achieved through various methods, including reactions with organotin(IV) halides or oxides. orientjchem.orgbsmiab.org The resulting complexes can have different coordination numbers and geometries depending on the nature of the organotin moiety and the ligand. For example, diorganotin(IV) complexes can be penta- or hexa-coordinated. bsmiab.org

Structural Elucidation and Geometry of Metal Complexes

The geometry of metal complexes containing this compound (AMT) and its derivatives is significantly influenced by the nature of the metal ion, its oxidation state, and the coordination environment. X-ray diffraction studies have been pivotal in elucidating these structures, revealing that the ligand can adapt to various coordination modes, leading to a range of geometries.

Distorted Octahedral Geometries

A prevalent coordination geometry for transition metal complexes with AMT-related ligands is the distorted octahedron. This geometry is observed in complexes with various metal centers, including iron (III), manganese (II), cobalt (II), and nickel (II).

For instance, in a binuclear iron complex, [Fe₂(Hatrc)₄(OH)₂]·6H₂O, where Hatrc⁻ is the anion of the related ligand 3-amino-1H-1,2,4-triazole-5-carboxylic acid, the Fe(III) ion is six-coordinated. It displays a distorted octahedral geometry where the apical positions are occupied by nitrogen atoms from two different triazole rings. Similarly, a mononuclear manganese complex, [Mn(Hatrc)₂(H₂O)₂]·2H₂O, features a Mn(II) center in a distorted octahedral environment. The equatorial plane is formed by oxygen and nitrogen atoms from the ligands, while water molecules occupy the axial positions. The distortion from ideal octahedral geometry is evident in the bond angles around the central metal ion.

Electronic spectra and magnetic moment data also support octahedral geometries for various complexes. For example, Co(II), Ni(II), and Cu(II) complexes of an azo dye ligand derived from 4-amino-1,2,4-triazole (B31798) show magnetic moments and d-d transitions characteristic of octahedral configurations.

Table 1: Selected Bond Lengths and Angles for Distorted Octahedral Complexes with 3-Amino-1H-1,2,4-triazole-5-carboxylic acid (Hatrc⁻)

| Complex | Parameter | Value |

|---|---|---|

| [Mn(Hatrc)₂(H₂O)₂] | Mn1–O1 | 2.127(2) Å |

| Mn1–N14 | 2.251(2) Å | |

| Mn1–O1W | 2.222(2) Å | |

| O1-Mn1-N14 | 72.71(7)° | |

| [Fe₂(Hatrc)₄(OH)₂] | Fe1–O1 | 2.016(2) Å |

| Fe1–N14 | 2.126(3) Å | |

| O1-Fe1-N14 | 76.99(9)° |

Square Planar and Trigonal Bipyramidal Structures

In addition to octahedral arrangements, AMT and its derivatives can form complexes with lower coordination numbers, resulting in square planar or trigonal bipyramidal geometries.

A zinc complex with 3-amino-1H-1,2,4-triazole-5-carboxylic acid, [Zn(Hatrc)₂(H₂O)], exhibits a distorted trigonal bipyramidal geometry. The structure features a five-coordinate Zn(II) center. The degree of distortion from an ideal trigonal bipyramid can be quantified by the Addison geometry index (τ), where τ = (β - α) / 60. For this zinc complex, the two largest angles are β = 175.76° and α = 138.24°, giving a τ value of 0.6255, which lies between the ideal values for a square pyramid (τ = 0) and a trigonal bipyramid (τ = 1).

Square planar geometry has been proposed for a Cu(II) complex with the related ligand 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, based on spectral data. This geometry is common for d⁸ metal ions like Ni(II) and Pt(II), and also for some Cu(II) complexes. The stability of square planar versus five-coordinate structures can be influenced by factors such as the steric hindrance of the ligands in the coordination plane.

Table 2: Geometry of Representative Non-Octahedral Complexes

| Complex | Metal Ion | Geometry | Key Feature |

|---|---|---|---|

| [Zn(Hatrc)₂(H₂O)] | Zn(II) | Distorted Trigonal Bipyramidal | τ = 0.6255 |

| Cu(II) complex with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Cu(II) | Square Planar (proposed) | Based on spectral data |

Electrochemical Properties and Stability of Complexes

The electrochemical behavior of this compound is of significant interest, particularly in the context of corrosion inhibition. AMT forms a stable, protective film on various metal surfaces, such as copper and aluminum alloys, and its effectiveness has been extensively studied using techniques like potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS).

These studies show that AMT acts as a mixed-type inhibitor, suppressing both anodic metal dissolution and cathodic reactions. The formation of a complex or an adsorbed layer on the metal surface increases the polarization resistance and reduces the corrosion current density (i_corr). The inhibition efficiency is dependent on the concentration of AMT and the immersion time, suggesting that the stability and coverage of the protective film evolve over time. For example, on an AA2024 aluminum alloy in a 3.5 wt.% NaCl solution, the inhibition efficiency reached 90.0% at an AMT concentration of 1.5 g/L.

EIS measurements reveal that the presence of AMT increases the charge transfer resistance (R_ct) or film resistance (R_f), confirming the formation of a barrier layer that hinders the corrosion process. The adsorption of AMT onto the metal surface is a key factor in its inhibitory action, and this process is often described by adsorption isotherms, such as the Langmuir isotherm, indicating chemisorption. The stability of these surface complexes is crucial for long-term protection. Studies on copper have shown that a protective film forms rapidly and remains effective even after extended immersion periods.

Table 3: Electrochemical Parameters for Metal Corrosion with and without AMT

| System | Inhibitor Conc. | Corrosion Current (i_corr) | Film Resistance (R_f) | Inhibition Efficiency (η%) |

|---|---|---|---|---|

| AA2024 in 3.5% NaCl | 0 g/L | 1.58 µA/cm² | - | - |

| 1.5 g/L | 0.16 µA/cm² | 16.5 kΩ·cm² | 90.0% | |

| 6061 Al alloy in 0.5 M H₂SO₄ | 0 mM | 2239 µA/cm² | - | - |

| 8 mM | 331 µA/cm² | - | 85.2% |

Theoretical Insights into Metal-Ligand Interactions

Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide profound insights into the nature of the interaction between AMT and metal centers. These theoretical studies help to elucidate the adsorption mechanism, predict the most stable structures, and understand the electronic properties that govern the reactivity of the complexes.

DFT calculations have been used to determine the most stable tautomeric form of the ligand upon interaction with a metal. For a related triazole, calculations indicated that the thione tautomer is energetically more stable than the thiol form, which aligns with experimental X-ray data.

The interaction between the inhibitor molecule and the metal surface is analyzed by calculating quantum chemical descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A high E_HOMO value suggests a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, while a low E_LUMO value indicates a capacity to accept electrons from the metal. The energy gap (ΔE = E_LUMO - E_HOMO) is a crucial parameter for reactivity; a smaller gap implies higher reactivity and facilitates the formation of a stable coordination bond.

MD simulations can model the adsorption process of inhibitor molecules on a metal surface, providing a dynamic picture of the formation of the protective layer. These simulations have confirmed that AMT molecules adsorb strongly on aluminum alloy surfaces, leading to the formation of a stable inhibitor film. The analysis of natural bond orbitals (NBO) further helps in understanding charge transfer and intramolecular bonding within the metal-ligand system.

Diverse Applications and Functional Materials Featuring 3 Amino 5 Mercapto 1,2,4 Triazole

Corrosion Inhibition in Metallic Systems

The ability of 3-Amino-5-mercapto-1,2,4-triazole to mitigate the corrosion of various metals and alloys is one of its most well-documented applications. Its efficacy stems from its capacity to form a protective barrier on the metal surface, thereby isolating it from the corrosive environment.

Mechanism of Protective Layer Formation on Metal Surfaces

The primary mechanism by which this compound inhibits corrosion is through the formation of a protective film on the metal surface. This process involves the adsorption of the AMT molecule onto the metal. The adsorption can occur through the sulfur atom of the mercapto group, the nitrogen atoms of the triazole ring, or the amino group. These heteroatoms have lone pairs of electrons that can coordinate with the vacant d-orbitals of the metal atoms, leading to the formation of a stable, adsorbed layer.

This protective film acts as a physical barrier, preventing the diffusion of corrosive species, such as oxygen and chloride ions, to the metal surface. The orientation and packing of the adsorbed AMT molecules play a crucial role in the effectiveness of the protective layer. At sufficient concentrations, AMT molecules can form a dense and well-ordered monolayer, significantly enhancing corrosion resistance. Studies on copper have shown that AMT acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.

The following table summarizes the corrosion inhibition efficiency of this compound on different metals under various conditions.

| Metal/Alloy | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) |

| Copper | Deionized water | 6 x 10⁻⁵ M | 93.5 |

| Aluminum Alloy (AA2024) | 3.5 wt.% NaCl | 1.5 g/L | 90.0 |

| 6061 Al-15 vol. Pct. SiC(p) composite | 0.5 M Sulfuric Acid | Not Specified | 85 |

Application in Metalworking Fluids

The anti-corrosive properties of this compound make it a valuable additive in metalworking fluids. These fluids are essential in many industrial processes, such as cutting, grinding, and stamping, to cool and lubricate the workpiece and cutting tool. However, the aqueous base of many metalworking fluids can promote corrosion of the machinery and the manufactured parts. The inclusion of AMT in these formulations helps to protect the metallic components from rust and other forms of corrosion, thereby extending their lifespan and maintaining the quality of the finished products. The thiol group in AMT is particularly effective in forming a protective layer on metal surfaces, preventing or slowing down the corrosion process.

Catalysis and Nanocatalysis

The unique chemical structure of this compound also lends itself to applications in the field of catalysis, particularly in the development of functionalized nanocatalysts.

This compound Functionalized Magnetic Nanocomposites

Researchers have successfully functionalized magnetic nanoparticles (MNPs), such as those made of iron oxide (Fe₃O₄), with this compound to create novel nanocatalysts. These functionalized nanocomposites have demonstrated high efficiency in catalyzing various organic reactions. The triazole derivative acts as a ligand, binding to the surface of the magnetic nanoparticles and providing active sites for catalysis. The magnetic nature of the core nanoparticles allows for easy separation and recovery of the catalyst from the reaction mixture using an external magnetic field, which is a significant advantage in terms of reusability and cost-effectiveness.

Nitrogen and Sulfur Co-Doped Graphene Catalysts for Oxygen Reduction

Nitrogen and sulfur co-doped graphene (N,S-graphene) has emerged as a promising metal-free electrocatalyst for the oxygen reduction reaction (ORR), a key process in fuel cells and metal-air batteries. The doping of graphene with nitrogen and sulfur atoms creates active sites that enhance the catalytic activity towards ORR. While various precursors such as thiourea and L-cysteine are commonly used for the synthesis of N,S-graphene, the direct use of this compound as a single-source precursor for both nitrogen and sulfur doping is a potential area for exploration. The inherent presence of both nitrogen and sulfur in the AMT molecule makes it an attractive candidate for the facile synthesis of these advanced catalytic materials. The resulting N,S-graphene aerogels can exhibit efficient catalytic activity in alkaline solutions.

Sensing and Analytical Reagent Applications

The reactive functional groups of this compound make it a valuable tool in the development of sensors and as a reagent in analytical chemistry.

The compound has been utilized in a high-performance liquid chromatography (HPLC) method for its determination in serum. nih.govcdc.govresearchgate.net This method involves a pre-column derivatization step where the thiol group of AMT reacts with a fluorescent probe, allowing for sensitive and specific detection. nih.govcdc.govresearchgate.net This analytical application is crucial for toxicokinetic and biomonitoring studies. cdc.gov

Furthermore, this compound has been employed in the fabrication of electrochemical sensors. For instance, a glassy carbon electrode modified with electropolymerized this compound has shown excellent electrocatalytic activity towards the oxidation of uric acid. researchgate.net This modified electrode exhibited a linear response to increasing concentrations of uric acid, with a low detection limit. researchgate.net In another application, a biosensor constructed by electrodepositing gold nanoclusters on a poly(this compound) film-modified electrode was used for the simultaneous determination of ascorbic acid, dopamine, uric acid, and nitrite. nih.gov

The ability of the triazole ring and its functional groups to interact with various analytes has also led to its use in the development of other types of sensors. Triazole derivatives, in general, are known to be effective chemosensors for a range of analytes, including metal ions and anions. nanobioletters.com

The following table provides an overview of the sensing and analytical applications of this compound.

| Application Type | Analyte | Method/Sensor | Key Findings |

| Analytical Method | This compound in serum | HPLC with fluorescence detection | Linear range of 0.78-50 µg/ml; Limit of detection of 0.05 µg/ml. nih.govresearchgate.net |

| Electrochemical Sensor | Uric Acid | Electropolymerized AMT on glassy carbon electrode | Enhanced oxidation current and a detection limit of 3.57 x 10⁻⁸ M. researchgate.net |

| Biosensor | Ascorbic Acid, Dopamine, Uric Acid, Nitrite | Gold nanoclusters on poly(AMT) film modified electrode | Simultaneous determination with low detection limits for each analyte. nih.gov |

Reagent for Aldehyde and Polysaccharide Determination

Scientific literature extensively documents the use of a related compound, 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole (also known as Purpald or AHMT), as a selective reagent for the colorimetric detection and determination of aldehydes and polysaccharides. However, based on available scientific data, the direct application of this compound for the determination of aldehydes or polysaccharides has not been established. The specific structural differences between these two triazole derivatives result in distinct chemical reactivities, with the hydrazino group in Purpald being key to its reaction with aldehydes.

Chromogenic Reagents for Spectrophotometric Analysis

While this compound is a crucial precursor in the synthesis of more complex molecules, its direct use as a chromogenic reagent for standard spectrophotometric analysis is not widely reported. Instead, it serves as a foundational molecule for creating sophisticated chromogenic reagents. For example, derivatives such as 4-(4'-nitrobenzylidene imino)-3-methyl-5-mercapto-1,2,4-triazole (NBIMMT) are synthesized from mercapto-triazole precursors. scielo.org.zascielo.org.zaresearchgate.net These derivatives are designed to form stable, colored complexes with specific metal ions, such as Copper(II), enabling their quantitative determination through spectrophotometry. scielo.org.zascielo.org.zaresearchgate.net The analysis of this compound itself often requires derivatization with a fluorescent probe to enable detection, rather than the compound acting as the color-forming agent for other analytes. nih.govresearchgate.net

Polymeric Membrane Selective Sensors

The electropolymerization of this compound is a key technique for developing selective electrochemical sensors. A polymer film of the compound, poly(3-amino-1,2,4-triazole-5-thiol) or P(AT), can be deposited on the surface of an electrode, such as a glassy carbon electrode (GCE). researchgate.net This functionalized polymer membrane exhibits electrocatalytic activity, making it highly selective for certain biological molecules. researchgate.net

One notable application is in the detection of uric acid (UA) at physiological pH. researchgate.net The P(AT) film dramatically enhances the oxidation current of uric acid and lowers the potential required for its oxidation compared to a bare electrode. researchgate.net This allows for sensitive and selective measurement of uric acid, even in the presence of other potentially interfering biological compounds. Research has demonstrated that these polymer-modified electrodes can achieve a low detection limit for uric acid, in the range of 3.57 x 10⁻⁸ M. researchgate.net The stability and controllable thickness of the polymer film make it a reliable platform for sensor construction. researchgate.net Furthermore, the compound has been used to functionalize silver nanoparticles in the creation of surface-enhanced Raman scattering (SERS)-based pH nanosensors. unilongindustry.comsigmaaldrich.com

Role in Functional Polymers and Industrial Coatings

The primary industrial application of this compound is as a highly effective corrosion inhibitor, particularly for copper, aluminum, and their alloys, making it a valuable component in industrial coatings and metalworking fluids. frontiersin.orgampp.orgresearchgate.net Its efficacy stems from the ability of the thiol group to form a strong bond with metal surfaces, creating a protective film that inhibits both anodic and cathodic corrosion reactions. frontiersin.orgampp.org

Studies have demonstrated significant corrosion inhibition efficiency (IE%) for various metals. For AA2024 aluminum alloy in a 3.5 wt.% NaCl solution, AMT has shown an inhibition efficiency of up to 90.0%. frontiersin.org For copper in deionized water, the inhibition efficiency can reach as high as 93.5% at very low concentrations. ampp.orgresearchgate.net This protective action is attributed to the formation of a stable, adsorbed film on the metal surface. ampp.orgresearchgate.net

Below are tables summarizing research findings on the corrosion inhibition performance of AMT.

Table 1: Corrosion Inhibition of AA2024 Aluminium Alloy by AMT in 3.5 wt.% NaCl Solution

| AMT Concentration (g/L) | Corrosion Current Density (icorr) (μA/cm²) | Inhibition Efficiency (IE%) |

|---|---|---|

| 0 (Blank) | 2.397 | - |

| 1.0 | 0.297 | 87.6% |

| 1.5 | 0.239 | 90.0% |

| 2.0 | 0.417 | 82.6% |

Table 2: Corrosion Inhibition of Copper by AMT in Deionized Water

| AMT Concentration (M) | Inhibition Efficiency (IE%) |

|---|---|

| 2 x 10-5 | 76.4% |

| 4 x 10-5 | 86.6% |

| 6 x 10-5 | 93.5% |

Beyond its role as an inhibitor, AMT is used as a monomer for creating functional polymers. It can be electropolymerized onto metal surfaces, such as brass, to form a semiconductive polymer film, demonstrating its role in creating functional coatings with specific electronic properties. mdpi.com It is also used to functionalize other polymers; for instance, a p-phenylenediamine covalent organic polymer functionalized with AMT showed a high adsorption capacity for mercury (Hg²⁺) ions. researchgate.net

Gravimetric Analysis of Precious Metals

In the field of analytical chemistry, derivatives of mercapto-triazoles have been successfully employed as reagents for the gravimetric analysis of precious metals. For example, 4-Amino-3-methyl-5-mercapto-1,2,4-triazole has been established as a quantitative precipitation agent for silver. nih.gov This derivative forms a stable complex with silver that can be easily isolated and weighed. However, a direct, established method using this compound itself for the routine gravimetric determination of precious metals like gold, palladium, or platinum is not prominently featured in the scientific literature. Its derivatives are more commonly cited for this purpose due to tailored selectivity and precipitation characteristics.

Analytical Methodologies for 3 Amino 5 Mercapto 1,2,4 Triazole Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of AMT, especially in complex samples like serum. cdc.govnih.gov However, direct analysis using UV detection is often inappropriate due to poor chromatographic retention on standard C18 reversed-phase columns and significant sample matrix effects. cdc.gov To overcome these limitations, methods have been developed that pair HPLC with fluorescence detection following a chemical modification of the AMT molecule. cdc.govcdc.gov

A validated method utilizes a C18 reversed-phase column with a gradient elution system. cdc.govnih.gov The mobile phase typically consists of a mixture of methanol and water, with the gradient adjusted to achieve optimal separation of the target analyte from other components. cdc.gov

Table 1: HPLC Gradient Elution Profile for AMT-MBB Derivative Analysis

| Time (minutes) | Methanol Concentration (%) | Water Concentration (%) | Flow Rate (mL/min) |

|---|---|---|---|

| 0-11 | 27 | 73 | 1.0 |

| 11-16 | 27 → 80 | 73 → 20 | 1.0 |

| 16+ | 80 | 20 | 1.0 |

Data sourced from a study on AMT determination in serum. cdc.gov

Fluorescence detection offers superior sensitivity and selectivity compared to UV absorbance for AMT analysis. cdc.gov Since AMT is not naturally fluorescent, a derivatization step is required to attach a fluorescent tag to the molecule. cdc.govcdc.gov The thiol group (-SH) on the AMT molecule provides a reactive site for this purpose. cdc.gov

In a key method, the fluorescent probe monobromobimane (MBB) is used to label AMT. cdc.govnih.gov The resulting AMT-MBB conjugate is a highly fluorescent and stable species that can be readily detected. cdc.govcdc.gov The detection is performed using a spectrofluorometric detector set at specific excitation and emission wavelengths. For the AMT-MBB derivative, optimal detection is achieved with an excitation wavelength of 380 nm and an emission wavelength of 480 nm. cdc.gov This approach provides a sensitive and specific tool for the determination of AMT in biological samples. cdc.govnih.gov

Precolumn derivatization is a critical step in the HPLC-fluorescence analysis of AMT. cdc.govnih.gov This strategy involves chemically modifying the analyte before it is injected into the HPLC system. The primary goal is to enhance its detectability. cdc.gov For AMT, the free thiol group is targeted for conjugation with a fluorescent probe. cdc.govcdc.gov

The reaction with monobromobimane (MBB) is a well-established precolumn derivatization strategy for thiols. cdc.gov The process involves conjugating the free thiol of AMT with MBB, which results in a stable derivative with strong fluorescence. cdc.govcdc.gov This derivatization overcomes the limitations of direct detection and allows for quantification at low concentrations. cdc.govnih.gov The resulting AMT-MBB conjugate is then separated from excess reagent and other sample components using reversed-phase HPLC. cdc.gov

Spectrophotometric Methods for Thiol Detection

While advanced chromatographic methods are preferred for quantification in complex matrices, spectrophotometry can be used for basic characterization. AMT exhibits strong UV absorbance in the range of 200 to 280 nm, with a maximum absorbance (λmax) at 250 nm. cdc.gov

However, the direct application of UV spectrophotometry for quantifying AMT in biological samples like serum is not suitable. cdc.gov The primary reasons for this limitation are:

Poor Chromatographic Retention: AMT shows very poor retention on standard C18 columns, eluting very close to the solvent front, which makes it difficult to separate from other UV-absorbing compounds in the sample matrix. cdc.gov

Matrix Interference: Biological samples contain numerous endogenous compounds that also absorb UV light in the same region as AMT, leading to a lack of specificity and inaccurate results. cdc.gov

Despite achieving a low limit of detection (0.05 µg/mL) with UV detection in simple aqueous samples, the severe matrix effects and poor retention render this method inappropriate for complex sample analysis. cdc.gov

Sample Preparation and Matrix Considerations

Effective sample preparation is crucial for the accurate analysis of AMT, particularly from biological matrices such as serum. cdc.govnih.govresearchgate.net The preparation protocol typically involves several key steps to isolate the analyte, remove interferences, and ensure its stability. cdc.gov

A comprehensive procedure for serum samples includes:

Reduction of Disulfides: AMT can form disulfides during storage. To ensure all AMT is in its free thiol form for derivatization, samples are treated with a reducing agent like tributylphosphine (TBP). cdc.govnih.gov

Protein Precipitation: High concentrations of proteins in serum can interfere with the analysis. Proteins are removed by precipitation, commonly achieved by adding acetonitrile (ACN). cdc.govnih.gov

Derivatization: The supernatant, now free of protein, undergoes the precolumn derivatization step with monobromobimane (MBB) to form the fluorescent AMT-MBB conjugate. cdc.govnih.gov

Table 2: Method Validation Data for AMT in Serum using HPLC-Fluorescence

| Parameter | Result |

|---|---|

| Linearity Range | 0.78–50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Intraday Precision (%RSD) | 0.5–10.1% |

| Interday Precision (%RSD) | 2.2–8.3% |

| Recovery | > 90% |

Data from a validated method for determining AMT in serum after precolumn derivatization. cdc.govnih.gov

Future Directions and Emerging Research Avenues for 3 Amino 5 Mercapto 1,2,4 Triazole

The unique structural features of 3-Amino-5-mercapto-1,2,4-triazole (AMT), including the presence of amino and mercapto groups on a stable triazole ring, have established it as a versatile building block in medicinal chemistry and materials science. Current research is focused on leveraging its reactive sites to develop novel applications, pushing the boundaries of its utility. Emerging research avenues are exploring its potential in advanced materials, targeted therapeutics, and environmental science, promising a new wave of innovation centered around this heterocyclic scaffold.

Q & A

Q. What are the established synthetic routes for 3-amino-5-mercapto-1,2,4-triazole, and how are intermediates purified?

The compound is commonly synthesized via ring transformation reactions using hydrazine hydrate. For example, 1,4-bis(2-mercapto-1,3,4-oxadiazol-5-yl)butane-1,2,3,4-tetrol undergoes conversion to 1,4-bis(4-amino-5-mercapto-1,2,4-triazol-3-yl)butane-1,2,3,4-tetrol in alcoholic hydrazine solutions . Purification often involves recrystallization from ethanol or methanol, with silica gel chromatography used for intermediates. Solubility in polar solvents (e.g., ethanol, methanol) but insolubility in alkaline media aids in selective precipitation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

Key methods include:

- FT-IR and Raman spectroscopy to identify functional groups (e.g., –SH, –NH₂) and hydrogen-bonding interactions .

- ¹H NMR and LC-MS for structural elucidation and molecular weight confirmation .

- Elemental analysis to validate purity and stoichiometry . Advanced studies may employ X-ray crystallography for solid-state structural determination, though this is less common due to challenges in obtaining single crystals .

Q. How is this compound utilized in catalytic applications?

The compound serves as a ligand or surface modifier in heterogeneous catalysis. For instance, silica surfaces functionalized with this compound catalyze solvent-free synthesis of bis(indolyl)methane derivatives. The catalyst can be reused for multiple cycles without significant activity loss, as confirmed by recyclability tests .

Advanced Research Questions

Q. What strategies are employed to design electrochemical sensors using this compound?

The compound’s thiol group enables self-assembled monolayer (SAM) formation on gold or silver electrodes. For example, poly-3-amino-5-mercapto-1,2,4-triazole films on copper electrodes enhance corrosion resistance and electrocatalytic activity. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) validate sensor performance, particularly for simultaneous detection of biomolecules like L-Dopa and vanillylmandelic acid .

Q. How can computational methods (e.g., DFT) resolve contradictions in spectroscopic data for this compound?

Density Functional Theory (DFT) simulations model solvent-dependent hydrogen bonding and electronic transitions. For example, DFT studies explain solvent-induced shifts in UV-vis and fluorescence spectra by analyzing Franck-Condon dynamics on the S₂ excited state. These models reconcile discrepancies between experimental Raman spectra and theoretical vibrational modes .

Q. What methodologies are used to evaluate the pharmacological potential of this compound derivatives?

Derivatives are screened for bioactivity via:

- In vitro assays (e.g., antimicrobial susceptibility testing against Gram-positive/negative bacteria).

- Structure-activity relationship (SAR) studies to optimize substituents for enhanced efficacy .

- Molecular docking to predict interactions with target proteins (e.g., enzymes involved in inflammatory pathways) . Salts of the compound, such as those with benzoic acid derivatives, are prioritized for further pharmacological testing .

Methodological Notes

- Contradictions in Data : Discrepancies in solubility or reactivity (e.g., solubility in acids vs. alkalis) are resolved through pH-dependent solubility tests and comparative spectroscopic analysis .

- Experimental Design : For catalytic studies, control experiments (e.g., blank reactions without the catalyst) are essential to isolate the compound’s contribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。